Fmoc-D-Glu-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

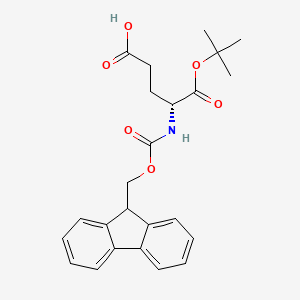

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109745-15-5 | |

| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Role in Contemporary Chemical Research

Role as a Key Amino acid Derivative in Advanced Organic Synthesis

In the realm of advanced organic synthesis, Fmoc-D-Glu-OtBu serves as a crucial building block. cymitquimica.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, while the tert-butyl ester is acid-labile, requiring acidic conditions for its removal. peptide.com This orthogonality of protecting groups is fundamental to modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). cymitquimica.compeptide.com It allows for the sequential and controlled addition of amino acids to a growing peptide chain without unintended side reactions. cymitquimica.com The stability of the compound under various reaction conditions further enhances its utility as a reliable intermediate in the synthesis of complex bioactive molecules. cymitquimica.com

Foundational Importance in Peptide Chemistry and Biochemistry

The primary application of this compound lies in peptide synthesis. chemimpex.combiosynth.comguidechem.com Peptides, which are short chains of amino acids, are vital in numerous biological processes and are the focus of extensive research for therapeutic and diagnostic purposes. smolecule.comchemimpex.com this compound is a standard building block for introducing D-glutamic acid residues into a peptide sequence using Fmoc-based SPPS. sigmaaldrich.com The use of the D-isomer is particularly important for creating peptides with specific three-dimensional structures and enhanced stability against enzymatic degradation. smolecule.com This is crucial for developing peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com

Contribution to the Development of Pharmaceutically Relevant Compounds

The unique structural characteristics of this compound make it a valuable component in the development of new pharmaceutical compounds. chemimpex.comguidechem.com Its application extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as better stability and oral bioavailability. nih.gov For instance, derivatives of this compound are utilized in the synthesis of GLP-1 (glucagon-like peptide-1) analogs like liraglutide (B1674861) and semaglutide, which are important in the management of diabetes. vulcanchem.com Furthermore, its structural similarity to neurotransmitters has led to its use in designing drugs targeting neurological disorders. chemimpex.com Research has also explored its potential in developing therapeutics for diseases like tuberculosis by synthesizing peptide fragments that can inhibit essential bacterial enzymes. ucl.ac.uk

Utility in Bioconjugation Methodologies and Protein Engineering Research

This compound and its derivatives are also employed in the fields of bioconjugation and protein engineering. chemimpex.comlabmartgh.com Bioconjugation involves linking biomolecules to other molecules, such as fluorescent dyes or drug payloads. chemimpex.com The protected glutamic acid derivative can be incorporated into peptides that are then used to attach these functional molecules to specific sites on proteins or other biological targets. chemimpex.com This has applications in creating targeted drug delivery systems, developing vaccines, and producing therapeutic proteins with enhanced stability and efficacy. chemimpex.com In protein engineering, this compound allows researchers to modify proteins to study their structure, function, and interactions, which is fundamental to advancing biotechnology. chemimpex.com

Synthetic Methodologies and Pathways

Overview of Protective Group Strategies in Peptide Synthesis

In peptide synthesis, the use of protecting groups is fundamental to prevent side reactions such as polymerization and self-coupling. biosynth.com An ideal protecting group can be easily introduced, is stable throughout the various synthetic steps, does not interfere with the coupling reaction, and its removal does not affect other protecting groups present in the molecule. biosynth.com

The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu) group for the side-chain carboxyl group represents a widely used orthogonal protection strategy in solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.deacs.org Orthogonality in this context means that each protecting group can be removed under distinct chemical conditions without affecting the other. iris-biotech.de

The Fmoc group is labile to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delifetein.com Conversely, the tert-butyl ester is stable to these basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net This differential reactivity is the cornerstone of the Fmoc/tBu strategy, enabling the selective deprotection of the α-amino group for peptide chain elongation while the side-chain carboxyl group of the glutamic acid residue remains protected. peptide.com This is particularly advantageous when selective modifications on the side chain are required. peptide.com

Table 1: Deprotection Conditions for Fmoc and tBu Groups

| Protecting Group | Chemical Name | Cleavage Reagent | Mechanism |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine (20-50%) in DMF | Base-labile (β-elimination) csic.es |

| tBu | tert-Butyl | Trifluoroacetic Acid (TFA) | Acid-labile iris-biotech.de |

Another common protection scheme in SPPS is the Boc/Bzl strategy, which utilizes the tert-butyloxycarbonyl (Boc) group for the α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.comwikipedia.org Unlike the Fmoc/tBu scheme, the Boc/Bzl strategy is not truly orthogonal. iris-biotech.de Both the Boc and Bzl groups are removed under acidic conditions, albeit with different strengths. biosynth.com The Boc group is cleaved with a moderately strong acid like TFA, while the Bzl groups require a much stronger and more hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. researchgate.netpeptide.com

The Fmoc/tBu strategy is often considered milder and more convenient for automated synthesis. lifetein.comwikipedia.org The use of piperidine for Fmoc removal is less harsh than the repeated TFA treatments required for Boc deprotection in each cycle. researchgate.net However, the Boc/Bzl approach can be advantageous for synthesizing peptides prone to aggregation, as the protonation of the N-terminus after Boc removal can reduce intermolecular hydrogen bonding. peptide.com It is also preferred for peptides containing base-sensitive functionalities. wikipedia.orgthermofisher.com

Table 2: Comparison of Fmoc/tBu and Boc/Bzl Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Orthogonality | Yes iris-biotech.de | Not truly orthogonal iris-biotech.de |

| Nα-Deprotection | Piperidine in DMF iris-biotech.de | TFA peptide.com |

| Final Cleavage | TFA iris-biotech.de | HF or TFMSA peptide.com |

| Key Advantage | Milder conditions, automation-friendly lifetein.com | Reduces aggregation, suitable for base-sensitive peptides peptide.comwikipedia.org |

Elucidation of Preparation Routes for Fmoc-D-Glu-OtBu

The synthesis of this compound involves the selective protection of the D-glutamic acid molecule. A key step is the formation of the tert-butyl ester at the γ-carboxyl group.

Direct esterification methods aim to introduce the tert-butyl group onto the glutamic acid molecule in a single or a few straightforward steps.

A common and practical method for preparing the tert-butyl ester of glutamic acid is through a transesterification reaction with tert-butyl acetate (B1210297). google.com This approach is often favored due to its mild reaction conditions.

Direct Esterification Approaches

Transesterification of Glutamic Acid with Tert-Butyl Acetate

Perchloric Acid Catalysis

The transesterification reaction is typically catalyzed by a strong acid, with perchloric acid (HClO₄) being a frequently used catalyst. google.com In this process, D-glutamic acid is reacted with an excess of tert-butyl acetate in the presence of perchloric acid. google.comoup.com The reaction is generally carried out at a controlled temperature, for instance, between 10-20°C, for a duration of 24 to 48 hours. google.com

The initial product of this reaction is often the di-tert-butyl ester, Glu(OtBu)₂. google.comgoogle.com Subsequent steps are then required to selectively remove the 1-tert-butyl ester and introduce the Fmoc group to yield the final product, this compound. google.com One patented method describes mixing glutamic acid with tert-butyl acetate and perchloric acid, followed by extraction and washing with an alkali solution to obtain Glu(OtBu)₂. google.com This intermediate can then be further processed. google.com

Table 3: Exemplary Reaction Conditions for Perchloric Acid-Catalyzed Transesterification of Glutamic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Glutamic Acid, tert-Butyl Acetate | google.com |

| Catalyst | Perchloric Acid | google.com |

| Molar Ratio (Glu:t-BuOAc:HClO₄) | 1 : 5–20 : 1.2–2 | google.com |

| Temperature | 10–20 °C | google.com |

| Reaction Time | 24–48 hours | google.com |

It is important to note that while effective, the use of perchloric acid requires caution due to its potentially hazardous nature. thieme-connect.com

Addition Reaction with Isobutene

A prevalent method for the tert-butylation of both carboxylic acid groups of glutamic acid is through an addition reaction with isobutene. google.com This reaction is typically catalyzed by an acid, such as anhydrous p-toluenesulfonic acid. google.comgoogle.com The process involves reacting glutamic acid with an excess of isobutene in the presence of the acid catalyst. google.com This electrophilic addition of the tert-butyl carbocation, generated from isobutene under acidic conditions, to the carboxyl groups yields the di-tert-butyl ester, Glu(OtBu)₂. google.com

| Reactants | Catalyst | Molar Ratio (Glu:Isobutene:Catalyst) | Temperature | Reaction Time |

| D-Glutamic Acid, Isobutene | Anhydrous p-toluenesulfonic acid | 1 : 3-10 : 1.2-2 | -10 to -5 °C | 48-72 hours |

Regioselective Deprotection Strategies

With both carboxyl groups protected, the subsequent and most crucial step is the selective removal of the α-tert-butyl ester, leaving the γ-tert-butyl ester intact. This regioselectivity is paramount for the utility of the final product in peptide synthesis.

Selective Removal of 1-Tert-Butyl Ester from Glu(OtBu)₂

A sophisticated and effective method for achieving this selective deprotection involves the use of copper salts. google.com This strategy leverages the ability of the α-amino and α-carboxyl groups to form a stable chelate with a copper(II) ion, which facilitates the selective hydrolysis of the α-ester.

The di-tert-butyl ester, Glu(OtBu)₂, is treated with a copper salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄), in an aqueous medium. google.comgoogle.com The reaction mixture is typically heated to around 50°C for several hours. google.comgoogle.com During this process, a copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2), is formed. google.comgoogle.com The chelation of the copper ion by the α-amino and α-carboxyl groups renders the α-tert-butyl ester more susceptible to hydrolysis, leading to its selective cleavage while the γ-tert-butyl ester remains unaffected. google.com

| Reactant | Copper Salt | Molar Ratio (Glu(OtBu)₂:Copper Salt) | Temperature | Reaction Time |

| Glu(OtBu)₂ | CuCl₂ or CuSO₄ | 1-2 : 1 | 30-60 °C | 12-16 hours |

Following the selective de-esterification, the copper ions must be efficiently removed from the reaction mixture to isolate the desired product, D-Glu-OtBu. This is accomplished by introducing a strong chelating agent that has a higher affinity for copper(II) ions than the amino acid derivative. Commonly used agents for this purpose include tetramethylethylenediamine (TMEDA) and disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na₂EDTA). google.comgoogle.com The addition of these agents sequesters the copper ions, forming a stable, water-soluble complex that can be easily separated from the organic product. The pH of the solution is typically adjusted to a basic range (pH 8-9) with an organic base like triethylamine (B128534) to facilitate the complete removal of copper and precipitation or extraction of the pure D-Glu-OtBu. google.comgoogle.com

Introduction of the Fmoc Protecting Group

The final step in the synthesis of this compound is the protection of the newly liberated α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile tert-butyl ester, a key feature for its application in solid-phase peptide synthesis. wikipedia.org

Utilization of Fmoc-OSu (9-Fluorenylmethyloxycarbonyl N-Hydroxysuccinimide)

The introduction of the Fmoc group is most commonly achieved by reacting D-Glu-OtBu with 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu). google.comgoogle.com This reagent is favored over others like Fmoc-Cl because it generally leads to cleaner reactions with fewer side products. total-synthesis.com The reaction is carried out in a suitable solvent, such as dioxane or a mixture of dioxane and water, under basic conditions (pH 8-9), which are maintained by the addition of a base like triethylamine. google.comgoogle.com The amino group of D-Glu-OtBu acts as a nucleophile, attacking the carbonyl carbon of the Fmoc-OSu and displacing the N-hydroxysuccinimide leaving group to form the stable Fmoc-protected amino acid derivative. total-synthesis.com The reaction typically proceeds for 8 to 10 hours, after which the crude product is purified by acidification, extraction, and crystallization to yield the final, highly pure this compound. google.comgoogle.com

| Reactants | Solvent | pH | Reaction Time |

| D-Glu-OtBu, Fmoc-OSu | Dioxane/Water | 8-9 | 8-10 hours |

Application of Fmoc-Cl (9-Fluorenylmethyloxycarbonyl Chloride)

The synthesis of this compound involves the protection of the primary amino group of the D-glutamic acid γ-tert-butyl ester (H-D-Glu-OtBu) intermediate. A primary reagent for this transformation is 9-Fluorenylmethyloxycarbonyl chloride, commonly known as Fmoc-Cl. acs.orgsigmaaldrich.com The Fmoc group is essential in peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. wikipedia.orgpeptide.com It provides robust protection of the N-terminus under acidic and neutral conditions but can be readily removed under mild basic conditions, typically with a piperidine solution, without affecting acid-labile side-chain protecting groups like the tert-butyl (OtBu) ester. wikipedia.orgsigmaaldrich.com

The reaction to install the Fmoc group using Fmoc-Cl is a standard N-acylation. It proceeds via the nucleophilic attack of the free amino group of H-D-Glu-OtBu on the electrophilic carbonyl carbon of the chloroformate in Fmoc-Cl. acs.orgwikipedia.org This reaction is typically carried out in a biphasic system, such as aqueous dioxane, in the presence of a mild inorganic base like sodium bicarbonate or sodium carbonate. wikipedia.orgcsic.es The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Process Optimization and Scale-Up Considerations in Synthesis

A notable advancement in the synthesis of this compound involves a streamlined pathway that begins with the protection of both carboxylic acid groups of D-glutamic acid as tert-butyl esters to form Glu(OtBu)₂. google.com A key innovation in this process is the subsequent selective deprotection of the α-tert-butyl ester. This is achieved through the use of a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (CuSO₄·5H₂O). The copper ions selectively coordinate with the α-amino and α-carboxyl groups, facilitating the hydrolysis of the α-ester while leaving the γ-tert-butyl ester intact. google.comgoogle.com

The table below summarizes findings from a patented, optimized process, demonstrating its effectiveness for producing high-purity this compound. google.com

Fundamental Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique that allows for the efficient construction of peptides. In this method, a peptide chain is progressively elongated while being anchored to a solid resin support, which simplifies the purification process at each step. nih.gov this compound is a key building block in this process, providing the D-glutamic acid residue for incorporation into the growing peptide sequence. chemimpex.combiosynth.combapeks.com

Integration into Fmoc-Based SPPS Protocols

The Fmoc/tBu strategy is a prevalent and modern approach to SPPS due to its use of milder reaction conditions compared to older methods. nih.govissuu.com The Fmoc group protects the α-amino group of the glutamic acid. chemimpex.comchemimpex.com This protection is crucial to prevent unintended reactions during the coupling of the next amino acid in the sequence. chemimpex.com The Fmoc group is stable throughout the coupling reaction but can be readily removed under basic conditions, typically with a solution of piperidine in a solvent like dimethylformamide (DMF), to allow for the next amino acid to be added. iris-biotech.de This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled. vulcanchem.com

| Property | Description | Source |

|---|---|---|

| Synonyms | Fmoc-D-Glu(OtBu)-OH, N-α-Fmoc-D-glutamic acid γ-t.-butyl ester | chemimpex.comalfa-chemistry.com |

| Molecular Formula | C24H27NO6 | chemimpex.comalfa-chemistry.com |

| Molecular Weight | 425.47 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | chemimpex.comabbexa.com |

| Purity | ≥98.0% (HPLC) | sigmaaldrich.com |

| Solubility | Clearly soluble in DMF | alfa-chemistry.com |

Role of Side-Chain Protection for Glutamic Acid

Glutamic acid possesses a carboxylic acid group in its side chain, which is reactive and must be protected during SPPS to prevent undesired side reactions. These side reactions could include the formation of branch peptides or other modifications that would compromise the integrity of the final product.

Significance of the tert-Butyl Ester (OtBu) Group in SPPS

The tert-butyl (tBu) ester group is employed to protect the side-chain carboxyl group of glutamic acid. iris-biotech.de This protecting group is stable under the basic conditions used to remove the Fmoc group from the α-amino terminus, ensuring that the side chain remains protected during peptide elongation. iris-biotech.depeptide.com The OtBu group is typically removed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA). nih.goviris-biotech.de This orthogonality of the Fmoc and tBu protecting groups is a fundamental principle of the Fmoc/tBu SPPS strategy. iris-biotech.de

Strategies for Selective Deprotection of Glutamic Acid Residues

In some instances, it is necessary to selectively deprotect the glutamic acid side chain while the peptide is still attached to the resin. This allows for specific modifications at that site, such as the formation of cyclic peptides or the attachment of other molecules. While the standard OtBu group is cleaved with strong acid, alternative protecting groups for the glutamic acid side chain can be used to achieve this selective deprotection. For example, allyl (OAll) esters can be removed using a palladium catalyst, and 2-phenylisopropyl (O-2-PhiPr) esters can be cleaved with very mild acid conditions (e.g., 1% TFA in DCM), which do not significantly affect the OtBu groups or the acid-labile resin linker. peptide.comiris-biotech.de More recent research has also explored the use of Lewis acids like ferric chloride (FeCl3) for the on-resin deprotection of the tBu group under mild conditions, offering another tool for selective modification. nih.gov

Compatibility with Solid Support Resins

The choice of solid support resin is a critical factor in SPPS. The linker that attaches the peptide to the resin determines the conditions required for final cleavage and the C-terminal functionality of the resulting peptide (e.g., acid or amide).

Use with Wang Resin and Rink Amide Resin

This compound is highly compatible with commonly used resins in Fmoc-SPPS. peptide.comWang resin is used to produce peptides with a C-terminal carboxylic acid. cem.compeptide.com The cleavage of the peptide from Wang resin is achieved using strong acidic conditions, typically with a high concentration of TFA, which simultaneously removes the OtBu side-chain protecting group. peptide.compeptide.com

Rink Amide resin is employed for the synthesis of peptide amides, which are common in many biologically active peptides. nih.govrsc.org Similar to Wang resin, the cleavage from Rink Amide resin is performed with strong acid, making it perfectly compatible with the OtBu protection strategy. peptide.compeptide.com The synthesis of various peptide sequences on Rink Amide resin using Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH, has been well-documented. nih.govrsc.org

| Resin | C-Terminal Functionality | Cleavage Condition | OtBu Compatibility | Source |

|---|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., TFA) | High | peptide.compeptide.com |

| Rink Amide Resin | Amide | Strong Acid (e.g., TFA) | High | nih.govpeptide.com |

Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | This compound |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butyl | tBu / OtBu |

| Trifluoroacetic acid | TFA |

| Dimethylformamide | DMF |

| Allyl | OAll |

| 2-phenylisopropyl | O-2-PhiPr |

| Dichloromethane (B109758) | DCM |

| Ferric chloride | FeCl3 |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N-methylmorpholine | NMM |

| Diisopropylethylamine | DIEA |

| N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester | Boc-Glu-OtBu |

| tert-Butoxycarbonyl | Boc |

| Benzyl | Bzl |

| Methyltrityl | Mtt |

| Methoxytrityl | Mmt |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |

| N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)3-methylbutyl)-N'-methyl-aspartic acid | ivDdm |

| Triisopropylsilane (B1312306) | TIPS |

| 2,2,6,6-tetramethylpiperidine | STMP |

| 4-methoxytrityl | Mmt |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylpentyl | OMpe |

| N,N'-dimethyl-N,N'-bis(2-oxo-cyclohexylmethyl) | ODmab |

| Allyloxycarbonyl | Alloc |

| Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH | Fmoc-D-Lys(Palm-Glu-OtBu) |

| 3-Amino-4-methylamino-benzoic acid | Fmoc-MeDbz |

| 3,4-diamino-benzoic acid | Fmoc-Dbz |

| Cysteine(trityl) | Cys(Trt) |

| Thiazolidine | Thz |

| Norleucine | Nle |

| Arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arg(Pbf) |

| Tryptophan(tert-butoxycarbonyl) | Trp(Boc) |

| Aspartic acid(tert-butyl ester) | Asp(OtBu) |

| Threonine(tert-butyl ether) | Thr(tBu) |

| Serine(tert-butyl ether) | Ser(tBu) |

| Tyrosine(tert-butyl ether) | Tyr(tBu) |

| Lysine(tert-butoxycarbonyl) | Lys(Boc) |

| Glutamine(trityl) | Gln(Trt) |

| Asparagine(trityl) | Asn(Trt) |

| Histidine(trityl) | His(Trt) |

| Histidine(chlorotrityl) | His(Clt) |

| Serine(trityl) | Ser(Trt) |

| Cysteine(tert-butylthio) | Cys(tButhio) |

| Cysteine(S-trimethylacetamidomethyl) | Cys(STmp) |

| N-methyl-morpholine | NMM |

| Dichloroacetic acid | DCA |

| Tert-butyl hydroperoxide | TBHP |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| Diisopropylazodicarboxylate | DIAD |

| O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N-methylmorpholine | NMM |

| Diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-hydroxybenzotriazole | HOBt |

| Diisopropylazodicarboxylate | DIAD |

| N-hydroxysuccinimide | NHS |

| N,N'-diisopropylethylamine | DIPEA |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | PyBOP |

| N-methylmorpholine | NMM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| N,N'-Diisopropylcarbodiimide | DIC |

| 4-Dimethylaminopyridine | DMAP |

| N,N'-diisopropylethylamine | DIEA |

| p-nitrophenyl chloroformate | p-nitrophenyl chloroformate |

| Lithium aluminum hydride | LiAlH4 |

| N,N'-Diisopropylcarbodiimide | DIC |